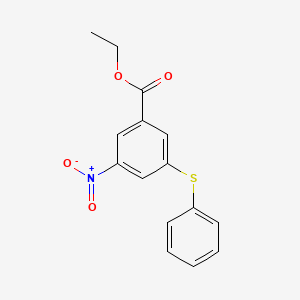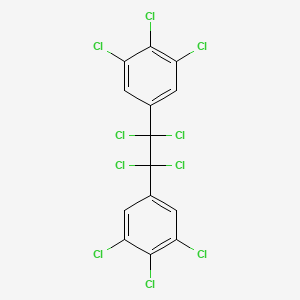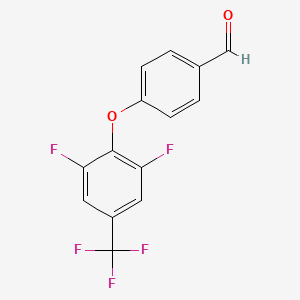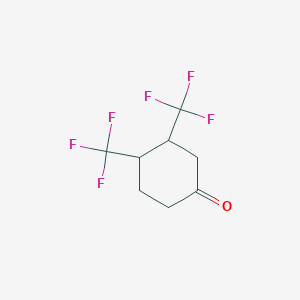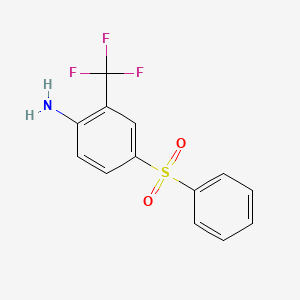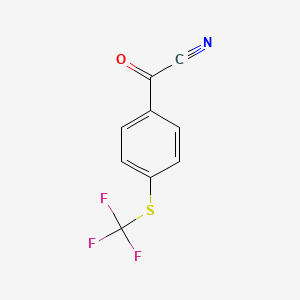
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile (also known as 1,2-Dioxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile) is a synthetic compound with a wide range of applications in the fields of organic chemistry, medicinal chemistry, and pharmaceutical sciences. It is a versatile platform for the development of new drugs, as it can be synthesized into a variety of derivatives with different biological activities. It has been used in the synthesis of various drugs, including anti-inflammatory agents, anti-cancer agents, and anti-viral agents. In addition, it has been used in the synthesis of a wide range of organic intermediates, such as esters, amines, and alcohols.
科学研究应用
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile has been widely used in scientific research applications. It has been used in the synthesis of various drugs, including anti-inflammatory agents, anti-cancer agents, and anti-viral agents. In addition, it has been used in the synthesis of a wide range of organic intermediates, such as esters, amines, and alcohols. Furthermore, it has been used in the synthesis of a variety of heterocyclic compounds, such as indoles, pyrroles, and quinolines.
作用机制
The exact mechanism of action of 1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile is still under investigation. However, it is believed that its biological activity is primarily due to its ability to interact with various cell receptors and enzymes, leading to changes in cellular signaling pathways. For example, it has been shown to bind to the estrogen receptor, resulting in the inhibition of estrogen-dependent pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including those of breast, prostate, and colon cancer. In addition, it has been shown to reduce inflammation, reduce oxidative stress, and modulate the immune system.
实验室实验的优点和局限性
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile has several advantages and limitations when used in laboratory experiments. One of the major advantages is its low cost and availability. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, its solubility in aqueous solutions is limited, and it is not very soluble in organic solvents. Furthermore, it can be toxic in high concentrations, and its effects on humans and animals are not yet fully understood.
未来方向
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile has potential for further development in the fields of medicinal chemistry and pharmaceutical sciences. Future research should focus on elucidating the exact mechanisms of action and the full range of its biochemical and physiological effects. Additionally, further studies should be conducted to explore the potential of this compound for the development of new drugs and organic intermediates. Additionally, further research should be conducted to explore the potential of this compound for the development of new drugs and organic intermediates. Furthermore, more studies should be conducted to investigate the toxicity of this compound and its effects on humans and animals. Finally, further studies should be conducted to explore the potential of this compound for the synthesis of heterocyclic compounds.
合成方法
1,2-Dihydro-2-oxo-5-methyl-6-(trifluoromethyl)-3-pyridinecarbonitrile can be synthesized via a variety of methods. The most common method is the reaction of 5-methyl-2-pyridone with trifluoromethanesulfonyl chloride in the presence of a base, such as triethylamine. This reaction yields this compound as a white solid.
属性
IUPAC Name |
5-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c1-4-2-5(3-12)7(14)13-6(4)8(9,10)11/h2H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSBIMMAYLRJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

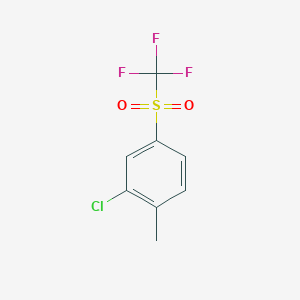

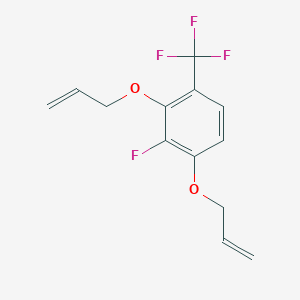
![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)
